4-(2,3-Dimethoxyphenyl)-N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
4-(2,3-Dimethoxyphenyl)-N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a quinoline core, multiple methoxy and fluorophenyl groups, and a carboxamide functionality
Preparation Methods
The synthesis of 4-(2,3-Dimethoxyphenyl)-N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the methoxy and fluorophenyl groups through various substitution reactions. The final step usually involves the formation of the carboxamide functionality. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the quinoline core can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2,3-Dimethoxyphenyl)-N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The methoxy and fluorophenyl groups play a crucial role in enhancing its binding affinity to these targets, thereby increasing its efficacy.
Comparison with Similar Compounds
When compared to similar compounds, 4-(2,3-Dimethoxyphenyl)-N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide stands out due to its unique combination of structural features. Similar compounds include:
Chalcones: Known for their anticancer properties, chalcones share some structural similarities but lack the quinoline core.
Combretastatins: These compounds also exhibit anticancer activity but differ in their overall structure and mechanism of action
Properties
CAS No. |
421566-99-6 |
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Molecular Formula |
C27H29FN2O4 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
4-(2,3-dimethoxyphenyl)-N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C27H29FN2O4/c1-15-22(26(32)30-17-9-6-8-16(28)12-17)23(18-10-7-11-21(33-4)25(18)34-5)24-19(29-15)13-27(2,3)14-20(24)31/h6-12,23,29H,13-14H2,1-5H3,(H,30,32) |
InChI Key |
PKXHINKODSDGCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
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